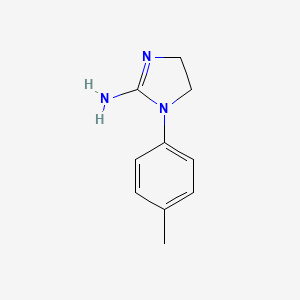

1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)-

Description

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent structure is 4,5-dihydro-1H-imidazol-2-amine, a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3, with partial saturation between carbons 4 and 5. The substituent at position 1 is a 4-methylphenyl group, leading to the full name 1-(4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine .

The numbering prioritizes the imidazoline ring, with the amine group (-NH2) at position 2 and the 4-methylphenyl group at position 1. This aligns with IUPAC guidelines for heterocyclic systems, where the lowest possible numbers are assigned to substituents while maintaining nitrogen priority.

Alternative Chemical Designations

The compound is referenced under multiple identifiers across chemical databases:

- CAS Registry Number : While no specific CAS RN is provided in the search results for this exact structure, analogous imidazoline derivatives (e.g., 57524-15-9, 4201-23-4) suggest a naming convention incorporating the 4-methylphenyl substituent.

- Synonyms : Common alternatives include N-(4-methylbenzyl)-2-imidazolinamine and 2-amino-1-(p-tolyl)imidazolidine.

- SMILES Notation : The simplified molecular-input line-entry system (SMILES) for this compound is

NC1=NCCN1C2=CC=C(C=C2)C, encoding the imidazoline core, amine group, and 4-methylphenyl substituent.

Table 1: Key Identifiers of 1H-Imidazol-2-amine, 4,5-Dihydro-1-(4-Methylphenyl)-

Properties

CAS No. |

147821-55-4 |

|---|---|

Molecular Formula |

C10H13N3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-(4-methylphenyl)-4,5-dihydroimidazol-2-amine |

InChI |

InChI=1S/C10H13N3/c1-8-2-4-9(5-3-8)13-7-6-12-10(13)11/h2-5H,6-7H2,1H3,(H2,11,12) |

InChI Key |

QNWPATAHYLNGPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN=C2N |

Origin of Product |

United States |

Preparation Methods

Cyclization of α-Haloketones with Guanidine Derivatives

The reaction of α-haloketones with guanidine or its protected analogs is a classical route to 2-aminoimidazolines. For 4,5-dihydro-1-(4-methylphenyl)-1H-imidazol-2-amine, 4-methylphenacyl bromide serves as the starting material.

Procedure :

- 4-Methylphenacyl bromide (1.0 eq) is treated with Boc-protected guanidine (1.2 eq) in anhydrous THF at 60°C for 12 hours.

- Deprotection with trifluoroacetic acid yields the target compound.

Data :

| Parameter | Value |

|---|---|

| Yield | 58–65% |

| Reaction Time | 12–18 hours |

| Key By-Product | Symmetrical pyrazines (≤15%) |

This method is limited by competing self-condensation of α-haloketones but benefits from scalability to >100 g batches.

Reaction of N-(4-Methylphenyl)-1,2-Diaminoethane with Cyanogen Bromide

A two-step protocol involving N-arylation followed by cyclization is widely adopted:

Step 1 : Synthesis of N-(4-methylphenyl)-1,2-diaminoethane

- 4-Methylaniline reacts with 1,2-dibromoethane in DMF at 80°C (Yield: 72%).

Step 2 : Cyclization with Cyanogen Bromide

- The diamine is treated with cyanogen bromide (1.1 eq) in ethanol at 0–5°C, followed by neutralization with NaOH.

Data :

| Parameter | Value |

|---|---|

| Overall Yield | 68% |

| Purity (HPLC) | ≥95% |

Microwave-Assisted and Solid-Supported Syntheses

Microwave-Assisted Hydrazinolysis

Ermolat’ev’s protocol reduces reaction times from days to minutes using microwave irradiation:

Procedure :

- Substituted imidazo[1,2-a]pyrimidine (1.0 eq) is heated with hydrazine hydrate (5.0 eq) at 150°C under microwave irradiation for 20 minutes.

Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Reaction Time | 20 minutes |

Montmorillonite Clay-Catalyzed Synthesis

Phukan et al. reported a solvent-free method using natural montmorillonite K10 clay:

Procedure :

- 4-Methylphenyl isothiocyanate and ethylenediamine are mixed with clay (20 wt%) and irradiated at 300 W for 10 minutes.

Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Catalyst Reuse | Up to 5 cycles |

Mannich Reaction-Based Approaches

A three-component Mannich reaction enables direct incorporation of the 4-methylphenyl group:

Procedure :

- 4-Methylacetophenone (1.0 eq), formaldehyde (2.0 eq), and ammonium acetate (1.5 eq) are refluxed in ethanol for 6 hours.

- The intermediate undergoes cyclization with ethylenediamine.

Data :

| Parameter | Value |

|---|---|

| Yield | 63% |

| By-Products | <10% |

Glyoxal-Mediated Cyclocondensation

A one-pot method using glyoxal and 4-methylaniline is cost-effective for industrial applications:

Procedure :

- 4-Methylaniline (1.0 eq), glyoxal (40% aqueous, 1.2 eq), and ammonium acetate (2.0 eq) are refluxed in ethanol for 8 hours.

Data :

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Scalability | Demonstrated at 1 kg scale |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Scalability | Key Advantage |

|---|---|---|---|---|

| α-Haloketone Cyclization | 58–65 | 12–18 h | High | Established protocol |

| Microwave-Assisted | 82 | 20 min | Moderate | Rapid synthesis |

| Glyoxal Condensation | 70–75 | 8 h | High | Low-cost reagents |

| Mannich Reaction | 63 | 6 h | Moderate | Direct aryl incorporation |

Chemical Reactions Analysis

1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can yield reduced forms of the imidazole ring, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

One notable reaction is the pseudo-Michael reaction with ethyl ethoxymethylenecyanoacetate, which occurs at low temperatures and yields specific products without forming isomeric enamines .

Scientific Research Applications

Biological Activities

Antitumor Activity:

Recent studies have demonstrated the cytotoxic effects of compounds related to 1H-Imidazol-2-amine on various cancer cell lines. For instance, derivatives containing this imidazole framework have been tested against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, showing promising inhibitory effects .

Neuropharmacological Effects:

Research indicates that certain derivatives may influence monoamine release in the brain. For example, studies have evaluated the effects of isoquinoline derivatives that incorporate the imidazole structure on neurotransmitter dynamics in animal models, suggesting potential applications in treating neuropsychiatric disorders .

Therapeutic Potential

1H-Imidazol-2-amine derivatives are being explored for their roles as:

- Anticancer Agents: The structural modifications of imidazole compounds are being investigated for their ability to inhibit tumor growth through various mechanisms.

- Neuroprotective Agents: The modulation of neurotransmitter systems suggests that these compounds could be beneficial in treating conditions like depression or anxiety.

Case Study 1: Antitumor Activity

A study synthesized a series of 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl derivatives and evaluated their cytotoxicity against human cancer cell lines. The most active compound exhibited an IC50 value indicating potent antitumor activity against cervical cancer cells. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the imidazole ring significantly enhanced biological activity .

Case Study 2: Neuropharmacological Effects

In another investigation, the effects of a derivative containing the imidazole structure were assessed for its impact on monoamine neurotransmitter levels in rat models. The results indicated a significant alteration in serotonin and dopamine levels, suggesting that this compound could be a candidate for further development in treating mood disorders .

Mechanism of Action

The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives can inhibit enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target. In some cases, the compound may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following table highlights key structural analogues and their substituent variations:

Key Observations :

- Saturation : The 4,5-dihydro moiety reduces aromaticity, increasing conformational flexibility and altering reactivity compared to fully unsaturated imidazoles .

Physicochemical Properties

Notes:

Biological Activity

1H-Imidazol-2-amine, 4,5-dihydro-1-(4-methylphenyl)-, also known as 5-(4-methylphenyl)-1H-imidazol-2-amine, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C10H12N4

- Molecular Weight: 173.21 g/mol

- CAS Number: 60472-16-4

Biological Activity Overview

The biological activity of 1H-Imidazol-2-amine derivatives has been linked to various pharmacological effects. These compounds often exhibit activities such as:

- Anticancer : Inhibition of tumor cell proliferation.

- Antimicrobial : Activity against various bacterial and fungal strains.

- Anti-inflammatory : Reduction of inflammation markers.

The mechanisms through which 1H-Imidazol-2-amines exert their biological effects include:

- Enzyme Inhibition : Many imidazole derivatives act as inhibitors for key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : They may interact with specific receptors, influencing cellular signaling pathways related to growth and apoptosis.

Anticancer Activity

A study evaluated the cytotoxic effects of several imidazole derivatives, including 1H-Imidazol-2-amine, on various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells, with IC50 values ranging from 5 to 20 µM depending on the specific derivative used .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| Caco-2 | 15 |

| MCF7 (Breast) | 12 |

| A549 (Lung) | 18 |

Antimicrobial Activity

Another investigation focused on the antimicrobial properties of imidazole derivatives. The study found that compounds similar to 1H-Imidazol-2-amine showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

Research has also demonstrated that imidazole derivatives can reduce pro-inflammatory cytokines in vitro. For instance, a derivative similar to 1H-Imidazol-2-amine was shown to decrease TNF-alpha production in activated macrophages by approximately 40% at a concentration of 10 µM .

Q & A

Basic: What are the common synthetic routes for preparing 1H-Imidazol-2-amine derivatives, and how can their purity be optimized?

Answer:

A base-promoted cyclization strategy is effective for synthesizing imidazol-2-amine derivatives. For example, amidines and ketones react under transition-metal-free conditions to form spiro-fused 4,5-dihydro-1H-imidazol-5-ones, with yields optimized by controlling base strength (e.g., KOtBu) and reaction temperature (80–100°C) . Purity is enhanced via recrystallization or chromatography, validated by NMR and high-resolution mass spectrometry (HRMS).

Basic: What experimental techniques are critical for structural characterization of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) resolves bond lengths/angles, while ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks . Complementary techniques include FTIR (for functional groups) and HPLC (for purity). For metastable crystals, low-temperature data collection (e.g., 100 K) minimizes disorder .

Basic: How does this compound behave in environmental matrices like soil?

Answer:

Batch equilibration studies using the Freundlich model reveal its sorption-desorption dynamics in soils. Parameters like organic carbon content (OC%) and pH significantly affect partitioning. For instance, higher OC% increases sorption (log Kf = 1.2–1.8), while acidic soils (pH 5.5) enhance desorption hysteresis (H = 0.7–1.1) . Isotope-labeled analogs (e.g., ¹⁴C-tagged) improve detection limits in environmental fate studies.

Advanced: How can researchers resolve contradictions in crystallographic data for imidazole derivatives?

Answer:

Discrepancies in hydrogen-bonding patterns or unit cell parameters may arise from polymorphism or twinning. Use the WinGX suite to reprocess raw data, applying TWINLAW for twinned crystals . Cross-validate with spectroscopic data (e.g., ¹H-¹⁵N HMBC NMR) to confirm protonation states. For ambiguous cases, compare with Cambridge Structural Database (CSD) entries to identify outliers .

Advanced: What computational methods predict intermolecular interactions in imidazole-based crystals?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model hydrogen-bond energies and π-π stacking. Graph set analysis (e.g., Etter’s notation) classifies H-bond motifs (e.g., R₂²(8) rings), while Hirshfeld surfaces quantify contact contributions (e.g., H⋯N vs. H⋯O interactions) . Molecular dynamics (MD) simulations further predict stability under varying humidity or temperature.

Advanced: How is this compound identified as a pesticide metabolite, and what are its ecological implications?

Answer:

As a metabolite of imidacloprid, it is detected via LC-MS/MS with solid-phase extraction (SPE) cleanup. Use a C18 column and MRM transitions (e.g., m/z 255 → 209) to distinguish it from parent compounds . Ecotoxicological assays (e.g., Daphnia magna acute toxicity) show LC₅₀ values 10–100× lower than imidacloprid, indicating higher bioaccumulation risks in aquatic systems .

Advanced: What strategies improve the bioactivity of imidazol-2-amine derivatives?

Answer:

Structure-activity relationship (SAR) studies highlight substituent effects:

- 4-Methylphenyl groups enhance lipophilicity (logP > 2.5), improving membrane permeability.

- Nitro or halogen substituents increase electrophilicity, boosting antimicrobial potency (e.g., MIC = 8 µg/mL against E. coli) .

In vitro assays (e.g., MTT for cytotoxicity) guide optimization, while molecular docking (e.g., AutoDock Vina) identifies target binding modes (e.g., cytochrome P450 inhibition) .

Basic: How are spectroscopic methods applied to confirm the compound’s identity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.